molecular formula C18H23N3O4 B4674377 3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide

3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide

Cat. No.: B4674377
M. Wt: 345.4 g/mol
InChI Key: MIPBSIUKTLNPAN-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a morpholinylpropyl chain, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with a suitable electrophile.

    Attachment of the Morpholinylpropyl Chain: The morpholinylpropyl chain can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with electrophiles like acyl chlorides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme’s activity by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenyl)-1-morpholin-4-yl-ethanethione
  • [(3-methoxyphenyl)methyl][3-(morpholin-4-yl)propyl]amine
  • 6-(morpholin-4-yl-(3,4,5-trimethoxy-phenyl)-methyl)-benzo(1,3)dioxol-5-ol

Uniqueness

3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its oxazole ring, in particular, is a key feature that differentiates it from other similar compounds and contributes to its diverse applications in scientific research.

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-23-15-5-2-4-14(12-15)16-13-17(25-20-16)18(22)19-6-3-7-21-8-10-24-11-9-21/h2,4-5,12-13H,3,6-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPBSIUKTLNPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=C2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide
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3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide
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3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide
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3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide
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3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide
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3-(3-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-5-carboxamide

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